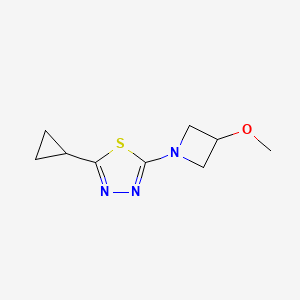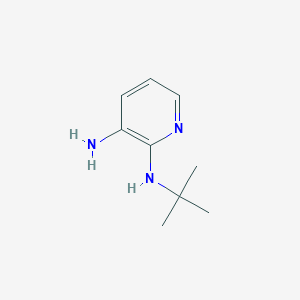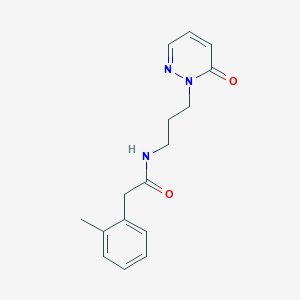
(2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-4-methylpentanoic acid, also known as MDMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. MDMP belongs to the family of cathinone derivatives and is structurally similar to the popular recreational drug, MDMA (ecstasy). However, unlike MDMA, MDMP is not known to have any psychoactive effects and is primarily used for research purposes.
Mechanism of Action
(2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-4-methylpentanoic acid works by increasing the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. These neurotransmitters are responsible for regulating mood, emotions, and behavior. By increasing their levels, (2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-4-methylpentanoic acid can help alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
(2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-4-methylpentanoic acid has been found to have several biochemical and physiological effects. In animal studies, (2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-4-methylpentanoic acid has been shown to increase locomotor activity and induce hyperthermia. It has also been found to increase heart rate and blood pressure. However, these effects are not observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
(2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-4-methylpentanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and is stable under standard laboratory conditions. Additionally, it has a well-defined mechanism of action, which makes it a useful tool for studying the neurobiology of depression and anxiety.
However, there are also limitations to using (2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-4-methylpentanoic acid in lab experiments. One of the main limitations is that it is not approved for human use, which means that its effects in humans are not well understood. Additionally, there is limited information available on the long-term effects of (2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-4-methylpentanoic acid.
Future Directions
There are several future directions for research on (2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-4-methylpentanoic acid. One area of focus is on optimizing the synthesis method to increase yield and purity. Another area of focus is on studying the long-term effects of (2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-4-methylpentanoic acid in animal models. Additionally, there is a need for clinical trials to determine the safety and efficacy of (2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-4-methylpentanoic acid in humans.
Conclusion:
(2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-4-methylpentanoic acid is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It has a similar mechanism of action as traditional antidepressants but has a faster onset of action and fewer side effects. While there are limitations to using (2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-4-methylpentanoic acid in lab experiments, there are several future directions for research that could lead to a better understanding of its potential therapeutic applications.
Synthesis Methods
(2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-4-methylpentanoic acid is synthesized by reacting 4-methylpentanoic acid with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with methylamine to produce (2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-4-methylpentanoic acid.
Scientific Research Applications
(2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-4-methylpentanoic acid has been studied extensively for its potential therapeutic properties. One of the most promising applications of (2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-4-methylpentanoic acid is in the treatment of depression and anxiety disorders. Research has shown that (2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-4-methylpentanoic acid has a similar mechanism of action as traditional antidepressants, such as selective serotonin reuptake inhibitors (SSRIs). However, (2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-4-methylpentanoic acid has been found to have a faster onset of action and fewer side effects compared to SSRIs.
properties
IUPAC Name |
(2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-9(2)5-11(14(18)19)17-15(20)16-7-10-3-4-12-13(6-10)22-8-21-12/h3-4,6,9,11H,5,7-8H2,1-2H3,(H,18,19)(H2,16,17,20)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZYVJMATFCSEX-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)NCC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)NCC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-4-methylpentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-6-hexyl-7-hydroxy-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2689249.png)






![N-{3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl}-3-chloropropanamide](/img/structure/B2689260.png)


![ethyl 2-[(4-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2689264.png)
![(2E)-2-cyano-3-[4-(methylethyl)phenyl]-N-(4-morpholin-4-ylphenyl)prop-2-enamid e](/img/structure/B2689265.png)
![Ethyl 4-{[(2-chlorophenyl)carbonyl]oxy}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2689268.png)
